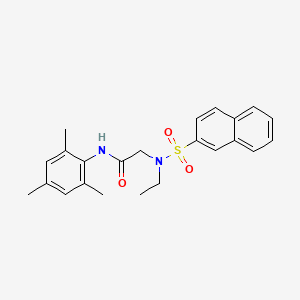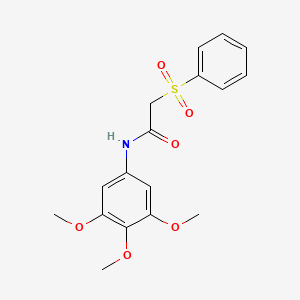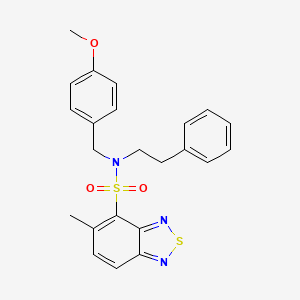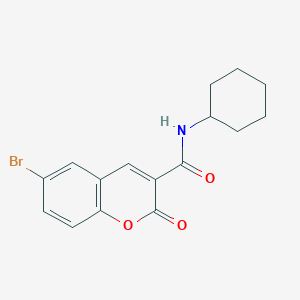![molecular formula C22H18N2O3 B3607366 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B3607366.png)
4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid
説明
4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, also known as BIBMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral infection. 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair, and proteasome, which is involved in protein degradation. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. It has also been shown to modulate various signaling pathways involved in these processes, including the PI3K/Akt, MAPK, and NF-κB pathways.
実験室実験の利点と制限
4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and limited availability. In addition, the exact mechanism of action of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, including:
1. Identification of the molecular targets of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid and the signaling pathways involved in its biological activities.
2. Development of more efficient and cost-effective synthesis methods for 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid.
3. Evaluation of the in vivo efficacy and safety of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in animal models.
4. Investigation of the potential synergistic effects of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid with other anti-cancer, anti-inflammatory, or anti-viral agents.
5. Exploration of the potential use of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid as a drug candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.
In conclusion, 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid as a drug candidate for the treatment of various diseases.
科学的研究の応用
4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been found to exhibit anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
In inflammation research, 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
In viral infection research, 4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been found to exhibit anti-viral effects against various viruses such as HIV, HCV, and influenza A virus. It has been shown to inhibit viral replication by targeting viral enzymes and blocking viral entry into host cells.
特性
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(26)17-10-12-18(13-11-17)27-15-21-23-19-8-4-5-9-20(19)24(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFRNGPDSQJLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-{[({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]methyl}-2-furoate](/img/structure/B3607302.png)
![3-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B3607309.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3607317.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B3607325.png)
![N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3607331.png)
![ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B3607337.png)

![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-N'-phenylthiourea](/img/structure/B3607347.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3607362.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3607373.png)


![6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3607399.png)